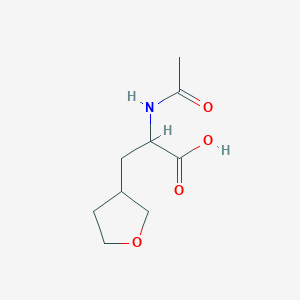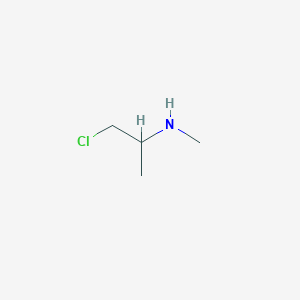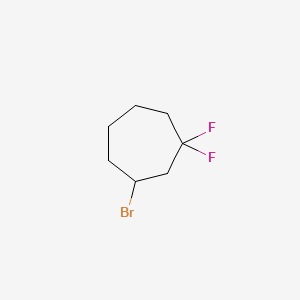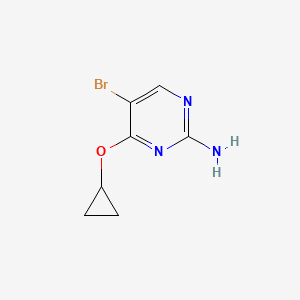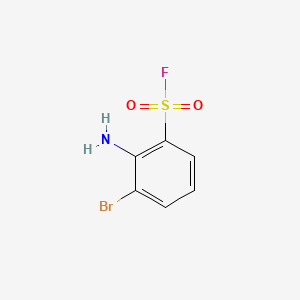![molecular formula C8H15NO B13480922 (4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13480922.png)
(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethyl-2-azabicyclo[211]hexan-1-yl)methanol is a bicyclic compound featuring a unique structure that includes an azabicyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol can be achieved through a series of chemical reactions. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of photochemical reactions and other advanced synthetic techniques can be scaled up for industrial applications, provided that the necessary equipment and conditions are available.
化学反应分析
Types of Reactions
(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol
- (2-Azabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride
- (2-Azabicyclo[2.1.1]hexan-4-yl)methanol hydrochloride
- (4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Uniqueness
(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol is unique due to its specific ethyl substitution on the azabicyclohexane ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
(4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-8(4-7,6-10)9-5-7/h9-10H,2-6H2,1H3 |
InChI 键 |
GYSQWFHCZJIUGV-UHFFFAOYSA-N |
规范 SMILES |
CCC12CC(C1)(NC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide](/img/structure/B13480840.png)
![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)
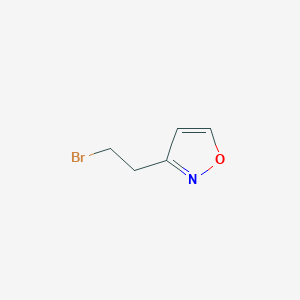
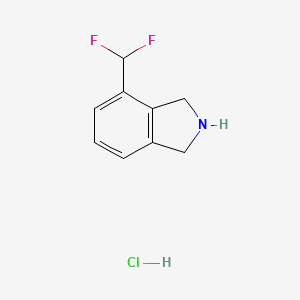
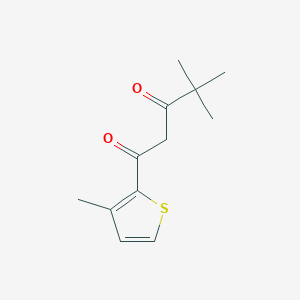
![[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13480862.png)
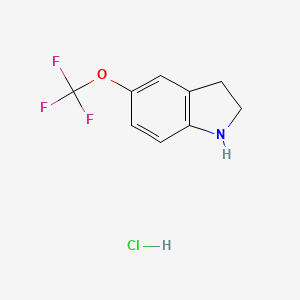
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480873.png)

